苄酯甲苯磺酰基-L-酪氨酸

描述

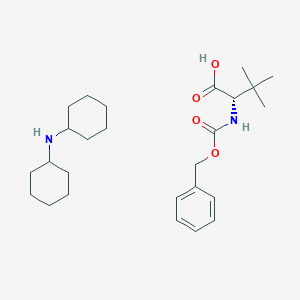

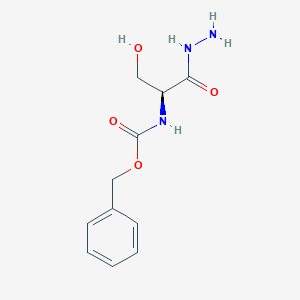

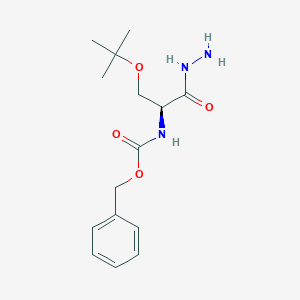

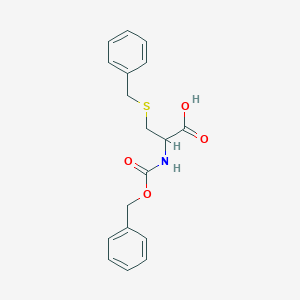

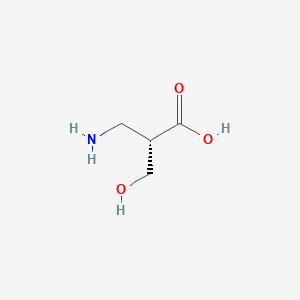

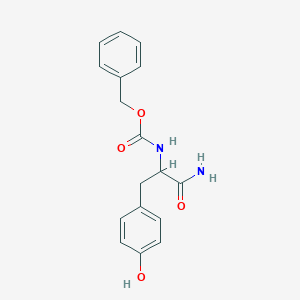

Cbz-L-Tyrosine benzyl ester, also known as Benzyl ((benzyloxy)carbonyl)-L-tyrosinate or Z-Tyr-OBzl, is a derivative of tyrosine1. It has a molecular formula of C₂₄H₂₃NO₅ and a molecular weight of 405.45 g/mol1.

Synthesis Analysis

While specific synthesis methods for Cbz-L-Tyrosine benzyl ester are not readily available, similar compounds like N-Cbz-L-serine benzyl ester have been synthesized using esterification reactions2. These reactions often involve the use of a promoter and a scavenger, such as triethylamine3.

Molecular Structure Analysis

The crystal structure of similar compounds like L-tyrosine methyl ester has been determined and compared to L-tyrosine and its ethyl and n-butyl esters4. They are almost isostructural, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 14.

Chemical Reactions Analysis

Cbz-protected amino groups like those in Cbz-L-Tyrosine benzyl ester can undergo various reactions5. For instance, they can be deprotected under mild, neutral conditions by generating molecular hydrogen through the addition of triethylsilane to palladium on charcoal5.

Physical And Chemical Properties Analysis

Cbz-L-Tyrosine benzyl ester is stable under ambient storage conditions1. More specific physical and chemical properties are not readily available.科学研究应用

Biocatalytic Derivatization of L-Tyrosine

- Summary of the Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Methods of Application or Experimental Procedures : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Chemical synthesis processes commonly require extreme reaction conditions such as high temperatures, multi-step procedures, and high-cost precursors, resulting in various toxic intermediates and limited economic benefit. Biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .

- Results or Outcomes : Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

Benzyl Ester Derivatives

- Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .

- Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .

- Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .

Protease Studies

- Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Esterification of Carboxylic Acids

- Summary of the Application : Benzyl esters are used in organic chemistry as protective groups for carboxylic acids. They can be formed via esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .

- Methods of Application or Experimental Procedures : The esterification process involves the reaction of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .

- Results or Outcomes : The reaction demonstrates good functional group tolerance and high yields .

Protease Studies

- Summary of the Application : Benzyl ester derivatives, such as Cbz-L-Tyrosine benzyl ester, can be used in studies on intracellular proteolytic enzymes .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

安全和危害

According to the available safety data sheet, there are no known hazards associated with Cbz-L-Tyrosine benzyl ester6. However, it’s recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound6.

未来方向

The future directions for Cbz-L-Tyrosine benzyl ester and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient synthesis methods could make these compounds more accessible for research and potential therapeutic applications3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it’s recommended to refer to the original papers and resources.

属性

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDDUICYXQXRT-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426722 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Tyrosine benzyl ester | |

CAS RN |

5513-40-6 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)